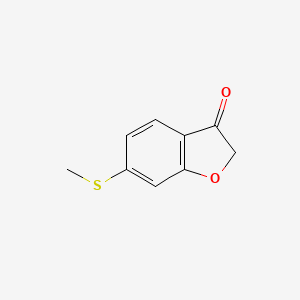

6-Methylthio-benzofuran-3-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

102646-04-8 |

|---|---|

Formule moléculaire |

C9H8O2S |

Poids moléculaire |

180.23 g/mol |

Nom IUPAC |

6-methylsulfanyl-1-benzofuran-3-one |

InChI |

InChI=1S/C9H8O2S/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 |

Clé InChI |

VUEMQZNYITYODN-UHFFFAOYSA-N |

SMILES canonique |

CSC1=CC2=C(C=C1)C(=O)CO2 |

Origine du produit |

United States |

Structure Activity Relationship Sar Studies of Benzofuran Derivatives General Context for 6 Methylthio Benzofuran 3 One

Correlating Structural Features with Biological Activities

The biological activity of benzofuran (B130515) derivatives is intricately linked to the nature and position of substituents on the benzofuran core. mdpi.com Early SAR studies identified the C-2 position as a critical site for modification, where the introduction of ester or heterocyclic ring substitutions was found to be crucial for the cytotoxic activity of the compounds. mdpi.comrsc.org The introduction of various substituents at specific positions within the benzofuran ring system can lead to new derivatives with unique structural characteristics and significant therapeutic value. mdpi.com

The versatility of the benzofuran scaffold allows for the development of hybrid molecules, where the benzofuran ring is combined with other pharmacologically active moieties like chalcone, triazole, piperazine, and imidazole. nih.gov This approach has yielded potent cytotoxic agents, demonstrating the synergistic effects that can be achieved through molecular hybridization. nih.gov

Interactive Table: Biological Activities of Benzofuran Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Benzofuran Derivatives | Anticancer, Anti-infective, Antihypertensive, Neuroprotective | mdpi.comnih.gov |

| Halogenated Benzofurans | Enhanced Anticancer Activity | nih.gov |

| Hybrid Benzofurans (e.g., with chalcone, triazole) | Potent Cytotoxic Agents | nih.gov |

Influence of Substituents on Molecular Interactions and Potency

Role of Halogenation

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran structure is a widely employed strategy to enhance biological activity, particularly anticancer effects. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions between the electrophilic region of a halogen and a nucleophilic site on a biological macromolecule. nih.gov These bonds can significantly improve the binding affinity of the compound to its target.

The position of the halogen substituent is a critical determinant of its impact on activity. mdpi.commdpi.com For instance, in some series of benzofuran derivatives, maximum cytotoxic activities have been recorded when a halogen atom is placed at the para position of an N-phenyl ring substituent. mdpi.com Research has also shown that attaching the halogen atom to alkyl or acetyl chains, rather than directly to the benzofuran ring, can still result in pronounced cytotoxic activity. nih.gov

Interactive Table: Effect of Halogenation on Anticancer Activity

| Compound | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Halogenated Benzofuran Derivatives | Addition of Br, Cl, or F | Significant increase in anticancer activities | nih.gov |

| 5-chlorobenzofuran-2-carboxamides | Halogen at para position of N-phenyl ring | Maximum recorded activity | mdpi.com |

| Bromomethyl- or bromophenacyl-substituted benzofuran | Halogen on alkyl/acetyl chain | Pronounced cytotoxic activity | nih.gov |

Impact of Methylthio and Other Alkyl/Aryl Groups

The presence of alkylthio groups, such as the methylthio group in 6-Methylthio-benzofuran-3-one, as well as other alkyl and aryl substituents, also plays a crucial role in modulating the biological activity of benzofuran derivatives. These groups can influence the lipophilicity, steric profile, and electronic properties of the molecule, thereby affecting its interactions with biological targets.

For example, in a series of propafenone-type modulators of multidrug resistance, the lipophilicity of the molecules was found to be a good predictor of their partitioning into uncharged membranes and correlated with their biological activity. acs.org Similarly, the introduction of a benzofuran group to 6-HMA resulted in a compound with higher potency and cytotoxicity. mdpi.com

The replacement of a phenyl group with smaller alkyl groups like methyl or ethyl can have varied effects. In one study on 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes, the methyl-substituted compounds were found to be more potent than a standard compound, and the ethyl-substituted derivatives were even more potent, likely due to increased hydrophobicity. nih.gov Conversely, in some instances, bulkier substituents can lead to a decrease in efficacy, suggesting that the size and nature of the substituent must be carefully considered in the design of new derivatives. rsc.org The electronic nature of substituents on the benzofuran skeleton is a key factor, and a thorough understanding of these effects is essential for designing novel and potent therapeutic agents. semanticscholar.org

Mechanistic Investigations in Benzofuran Chemistry

Reaction Mechanisms for Synthetic Pathways

The synthesis of benzofuran (B130515) derivatives, complex heterocyclic compounds valued in medicinal chemistry, often involves intricate reaction pathways. nih.govresearchgate.net Understanding the underlying mechanisms is crucial for optimizing existing methods and developing novel synthetic strategies. This section delves into the mechanistic details of key transformations leading to benzofuran cores, focusing on sulfoxide-mediated processes, copper-catalyzed cyclizations, and base-induced reactions.

A metal-free, sulfoxide-mediated oxidative cross-coupling offers a powerful method for uniting phenols with various nucleophiles to form benzofurans. rsc.orgscispace.comthieme-connect.com This process is notable for its high selectivity for cross-coupling over homo-coupling. rsc.orgscispace.com The key to this transformation is the inversion of the phenol's reactivity, which is achieved by using a sulfoxide (B87167). rsc.orgthieme-connect.com

A plausible mechanism for this reaction begins with the activation of a sulfoxide, such as 3-methylbenzothiophene S-oxide, with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgresearchgate.net This activation step generates a reactive acyloxysulfonium salt intermediate. rsc.orgscispace.com This intermediate then engages in an interrupted Pummerer reaction with a phenol (B47542) coupling partner to form an aryloxysulfonium salt. rsc.orgscispace.com This electrophilic intermediate is then attacked by a second nucleophilic partner, such as a 1,3-dicarbonyl compound, at the ortho or para position of the initial phenol. rsc.orgscispace.com This attack leads to the formation of a new C-C bond and the expulsion of 3-methylbenzothiophene, which can be recovered and reused. rsc.org When the ortho coupling product is formed, it can subsequently undergo cyclization to yield the final benzofuran product. rsc.org This pathway avoids alternative Pummerer rearrangements and homo-coupling, making it an efficient route to various aromatic scaffolds. rsc.orgscispace.comthieme-connect.com

Table 1: Key Intermediates in Sulfoxide-Mediated Benzofuran Formation

| Intermediate Name | Description | Role in Mechanism |

|---|---|---|

| Acyloxysulfonium salt | Formed from the activation of a sulfoxide with TFAA. rsc.orgscispace.com | Initial reactive species that engages the phenol. |

| Aryloxysulfonium salt | Formed via an interrupted Pummerer reaction between the acyloxysulfonium salt and a phenol. rsc.orgscispace.com | The key electrophilic intermediate that undergoes nucleophilic attack. |

| Ortho-coupling product | The product of the C-C bond formation at the ortho position of the phenol. rsc.org | The direct precursor that cyclizes to form the benzofuran ring. |

Copper catalysis is a cornerstone in the synthesis of benzofurans, enabling efficient intramolecular cyclizations. acs.orgnih.gov One prominent method involves the copper(I)-catalyzed intramolecular O-arylation of α-(2-bromoaryl)acetonitriles. nih.govacs.orgacs.org This reaction is a key step in a one-pot synthesis of 2-(het)aryl-3-cyanobenzofurans. nih.govacs.orgacs.org The process typically uses a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like sodium hydride (NaH) and a ligand like L-proline. acs.org The copper catalyst facilitates the formation of the crucial C7a–O bond, leading to the benzofuran ring system. nih.govacs.org

Another significant copper-catalyzed route is the tandem Sonogashira coupling-cyclization reaction. researchgate.net This approach has gained attention due to copper's cost-effectiveness and more environmentally benign nature compared to palladium. researchgate.net The mechanism involves the copper-catalyzed coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization to construct the benzofuran ring. nih.govresearchgate.net For instance, the reaction can proceed via the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. nih.gov Subsequent intramolecular cyclization and isomerization generate the final benzofuran derivative. nih.gov These copper-catalyzed methods offer a versatile and high-yield approach to a wide array of substituted benzofurans. acs.orgnih.gov

The synthesis of benzofurans can be initiated by the base-induced transformation of specific precursors like 2-(2-bromoaryl)-3-(methylthio)acrylonitriles. nih.govacs.orgacs.org A proposed mechanism for this reaction involves the cleavage of the acrylonitrile (B1666552) substrate to generate an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. nih.govacs.orgacs.org This transformation is typically carried out in the presence of a base, such as sodium hydride (NaH), and a reagent like benzyl (B1604629) carbamate (B1207046) in a solvent like dimethylformamide (DMF). acs.org

The reaction of 2-(2-bromoaryl)-3-(methylthio)acrylonitrile with benzyl carbamate under basic conditions is a critical step. acs.org It has been proposed that base-mediated decarbamoylation of the carbamate releases a benzyloxy anion. acs.org This anion then acts as a nucleophile, attacking the acrylonitrile and displacing the methylthio group to yield a 3-benzyloxy-2-(2-bromoaryl)acrylonitrile intermediate. acs.org This intermediate appears to undergo facile cleavage to form the α-aroyl-α-arylacetonitrile, which is the direct precursor for the subsequent copper-catalyzed cyclization to the benzofuran. acs.org The choice of base and solvent is critical; strong bases like NaH in DMF are effective, whereas weaker bases or other solvents may result in no reaction. acs.orgacs.org

Table 2: Reaction Conditions for Base-Induced Formation of α-aroyl-α-(2-bromoaryl)acetonitrile

| Base | Solvent | Outcome | Reference |

|---|---|---|---|

| NaH | DMF | 84% yield of ketonitrile | acs.orgacs.org |

| Potassium t-butoxide | DMF | 50% yield of ketonitrile | acs.orgacs.org |

| Potassium carbonate | DMF | Starting material unchanged | acs.orgacs.org |

| Cesium carbonate | DMF | Starting material unchanged | acs.orgacs.org |

| NaH | Tetrahydrofuran | Starting material unchanged | acs.orgacs.org |

| NaH | Dioxane | Starting material unchanged | acs.orgacs.org |

| NaH | Toluene | Starting material unchanged | acs.orgacs.org |

Elucidation of Molecular Mechanisms of Action for Biologically Active Benzofuran Derivatives

Benzofuran derivatives are recognized for a wide spectrum of biological activities, including significant potential as anticancer agents. researchgate.netnih.govresearchgate.net Understanding their molecular mechanisms of action is essential for the development of novel therapeutics.

One key mechanism involves the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair in cancer cells. nih.gov Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives, particularly those containing thiosemicarbazone analogs, have been designed as potent PARP-1 inhibitors. nih.gov By inhibiting PARP-1, these compounds can impede the repair of DNA single-strand breaks, leading to the accumulation of DNA double-strand breaks and ultimately promoting cancer cell apoptosis through the mitochondrial pathway. nih.gov

Other benzofuran derivatives exert their cytotoxic effects through different pathways. Studies have shown that some bromoalkyl and bromoacetyl derivatives of benzofurans induce apoptosis in human leukemia cells. researchgate.net Tubulin has been identified as a potential molecular target for these compounds. researchgate.net The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring can significantly enhance anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov For example, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position showed remarkable cytotoxic activity against leukemia cells. nih.gov Furthermore, some benzofuran derivatives function as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis. nih.gov

Advanced Characterization and Theoretical Studies of Benzofuran Systems

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 6-Methylthio-benzofuran-3-one, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of related benzofuranone structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the furanone ring, and the methyl protons of the methylthio group. The aromatic protons on the benzene (B151609) ring would typically appear in the range of δ 7.0-8.0 ppm. The chemical shift and coupling patterns of these protons would be influenced by the positions of the methylthio group and the carbonyl function. The methylene protons at the C2 position of the benzofuran-3-one core are expected to resonate as a singlet at approximately δ 3.75 ppm. The methyl protons of the 6-methylthio group would likely appear as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon (C3) of the furanone ring is expected to have a characteristic chemical shift in the downfield region, typically around δ 174.5 ppm. The carbons of the benzene ring would resonate in the aromatic region (δ 120-155 ppm), with the carbon attached to the sulfur atom (C6) showing a specific shift influenced by the thioether linkage. The methylene carbon (C2) is anticipated to appear around δ 38.8 ppm. The methyl carbon of the methylthio group would be observed in the upfield region of the spectrum.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | C=O (C3) | ~174.5 |

| -CH₂- (C2) | ~3.75 | Aromatic-C | 120 - 155 |

| -SCH₃ | Upfield singlet | -CH₂- (C2) | ~38.8 |

| -SCH₃ | Upfield |

Mass Spectrometry (MS, ESI MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈O₂S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) would provide a precise mass measurement, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the benzofuranone structure. Common fragmentation pathways for related benzofuran (B130515) derivatives involve the loss of small molecules such as CO, and cleavage of the substituent groups. The presence of the sulfur atom in the methylthio group would also lead to characteristic isotopic patterns and fragmentation pathways.

| Technique | Information Obtained | Expected for this compound |

| MS | Molecular Weight | C₉H₈O₂S = 180.23 g/mol |

| ESI MS (HRMS) | Exact Mass and Elemental Formula | Precise mass measurement to confirm C₉H₈O₂S |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl group (C=O) of the furanone ring, typically in the region of 1811 cm⁻¹. oregonstate.edu Other characteristic absorptions would include those for the aromatic C-H stretching and bending vibrations, and the C-S stretching of the methylthio group.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (lactone) | ~1811 |

| Aromatic C-H stretch | >3000 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch | 1000-1300 |

| C-S stretch | 600-800 |

Crystallographic Analysis for Structural Elucidation (X-ray Diffraction)

Based on crystallographic studies of similar benzofuranone derivatives, the benzofuran ring system is expected to be essentially planar. researchgate.netvensel.org The crystal packing would be influenced by intermolecular interactions, which could include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

| Parameter | Expected Observation |

| Crystal System | Dependent on crystallization conditions |

| Space Group | Dependent on crystal packing |

| Molecular Geometry | Benzofuranone core expected to be planar |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides valuable insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to calculate the most stable conformation. rsc.org

These calculations can provide optimized bond lengths and angles, which can be compared with experimental data if available. researchgate.net DFT can also be used to calculate other properties such as vibrational frequencies (to compare with IR spectra), NMR chemical shifts, and frontier molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity and electronic transitions. aip.org

| Computational Method | Predicted Properties |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized molecular geometry (bond lengths, angles) |

| Vibrational frequencies (for IR spectrum prediction) | |

| NMR chemical shifts (for ¹H and ¹³C spectra prediction) | |

| Frontier Molecular Orbital energies (HOMO, LUMO) |

Vibrational and Electronic Spectra Simulation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. These simulations provide valuable insights into the molecular structure and bonding. For a molecule like this compound, theoretical calculations would typically involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies and electronic transition energies.

A hypothetical data table for simulated vibrational frequencies would list the calculated wavenumber for each vibrational mode (e.g., C=O stretch, C-S stretch, aromatic C-H bend) and its corresponding infrared intensity. Similarly, a simulated electronic spectrum table would detail the calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n -> π* or π -> π*).

Hypothetical Data Table: Simulated Vibrational Frequencies for this compound (Illustrative Only)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Infrared Intensity (km/mol) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-S Stretch | Data not available | Data not available |

| CH₃ Rock | Data not available | Data not available |

Hypothetical Data Table: Simulated Electronic Transitions for this compound (Illustrative Only)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Note: The data in these tables is for illustrative purposes only and does not represent actual calculated values for this compound due to the absence of specific research.

Frontier Orbital Theory Applications in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial in determining how a molecule will interact with other reagents. A low HOMO-LUMO energy gap generally suggests high reactivity.

For this compound, a theoretical study would calculate the energies of these frontier orbitals. These calculations would help in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. The electron density distribution in the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would point to the probable sites for nucleophilic attack.

Hypothetical Data Table: Frontier Orbital Energies for this compound (Illustrative Only)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound due to the absence of specific research.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing methylthio groups into benzofuran-3-one derivatives, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, the synthesis of substituted benzofuran-3(2H)-ones can be achieved via Claisen-Schmidt condensation using aldehydes and ketones under acidic conditions . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) can improve yield and regioselectivity. Characterization via ¹H/¹³C NMR and HPLC is critical to confirm the methylthio group's incorporation .

Q. How can structural elucidation of 6-Methylthio-benzofuran-3-one be performed to confirm its regiochemistry?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For 6-methoxy analogs, monoclinic crystal systems (space group P2₁/c) with intermolecular C–H···O interactions have been reported, providing a template for analyzing methylthio derivatives . Complementary techniques like IR spectroscopy (to detect C=S stretching at ~600–700 cm⁻¹) and mass spectrometry (to verify molecular ion peaks) are also essential .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Begin with cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., COX-2 or kinases). For analogs like 6-(benzyloxy)benzofuran-3-ones, IC₅₀ values against specific targets are determined using fluorometric or colorimetric substrates . Ensure controls for solvent interference (e.g., DMSO <0.1% v/v) and replicate experiments (n ≥ 3) to validate activity .

Advanced Research Questions

Q. How can solvent effects and catalyst selection influence the stereochemical outcomes in benzofuran-3-one synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for methylthio group introduction, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding. Catalysts like BF₃·Et₂O can enhance electrophilic substitution at the 6-position. For example, BF₃-mediated reactions of benzofuran-3-ones with methanethiol achieved >80% regioselectivity in some studies . Computational modeling (DFT) can predict transition-state geometries to guide catalyst design .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology : Cross-lagged panel analysis (as applied in presenteeism studies ) can identify temporal confounders, such as batch-to-batch purity variations or cell-line-specific responses. Meta-analyses of IC₅₀ data, stratified by substituent patterns (e.g., electron-withdrawing vs. donating groups), may reveal structure-activity trends obscured in individual studies . Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity tests) to isolate compound-specific effects .

Q. How do intermolecular interactions (e.g., C–H···π, van der Waals) affect the crystallographic packing and stability of this compound?

- Methodology : Single-crystal X-ray diffraction data for analogs like 6-methoxyisobenzofuran-1(3H)-one reveal intermolecular C–H···O interactions (2.5–3.0 Å) that stabilize the lattice . For methylthio derivatives, sulfur’s larger atomic radius may alter packing efficiency. Hirshfeld surface analysis and thermal gravimetry (TGA) can quantify these effects and predict solubility/stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.